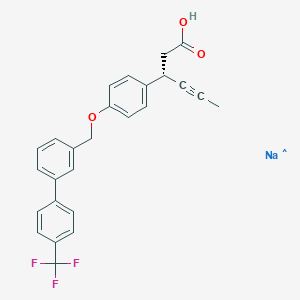

AMG 837 sodium salt

Description

BenchChem offers high-quality AMG 837 sodium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about AMG 837 sodium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H21F3NaO3 |

|---|---|

Molecular Weight |

461.4 g/mol |

InChI |

InChI=1S/C26H21F3O3.Na/c1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h3,5-15,21H,16-17H2,1H3,(H,30,31);/t21-;/m0./s1 |

InChI Key |

GLLCPUJEWMFFBZ-BOXHHOBZSA-N |

Isomeric SMILES |

CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na] |

Canonical SMILES |

CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of AMG 837 Sodium Salt on GPR40

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the mechanism of action of AMG 837, a novel agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1). GPR40 has emerged as a significant therapeutic target for type 2 diabetes due to its role in potentiating glucose-stimulated insulin secretion (GSIS).[1] AMG 837 is a potent, orally bioavailable GPR40 partial agonist that has been characterized extensively in preclinical studies.[2][3]

Core Mechanism of Action: Gαq-Mediated Signaling

GPR40 is predominantly expressed on the surface of pancreatic β-cells.[4][5] The receptor is activated by medium and long-chain free fatty acids, which mechanistically links fatty acid levels to the acute stimulation of insulin secretion. AMG 837 acts as a synthetic agonist at this receptor.

The primary signaling pathway initiated by the activation of GPR40 by AMG 837 is through the Gαq class of G-proteins. This has been confirmed through agonist-stimulated [³⁵S]-GTPγS binding assays using antibody capture methods specific to Gαq.

The activation cascade proceeds as follows:

-

Receptor Activation: AMG 837 binds to and activates the GPR40 receptor on the pancreatic β-cell.

-

G-Protein Coupling: The activated receptor facilitates the exchange of GDP for GTP on the associated Gαq subunit, leading to its activation.

-

PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-triphosphate (IP₃) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. This leads to a measurable increase in intracellular calcium concentration.

-

Potentiation of Insulin Secretion: The rise in intracellular Ca²⁺, in the presence of elevated glucose levels, augments the exocytosis of insulin-containing granules from the β-cell.

This glucose-dependent activity is a key feature of GPR40 agonists, suggesting a lower risk of hypoglycemia compared to insulin secretagogues like sulfonylureas, which act independently of ambient glucose levels.

Figure 1: GPR40 signaling pathway activated by AMG 837 in pancreatic β-cells.

Quantitative Analysis of In Vitro Potency

The activity of AMG 837 has been quantified across various biochemical and cell-based assays. It is characterized as a potent partial agonist. Its partial agonism was confirmed through plasmid titration experiments where the maximal response of AMG 837 relative to the full agonist docosahexaenoic acid (DHA) decreased with lower GPR40 expression levels.

The potency of AMG 837 is significantly influenced by the presence of serum albumin, to which it extensively binds (98.7% in human plasma). This binding reduces the concentration of free compound available to interact with the receptor, resulting in a rightward shift in the dose-response curve.

Table 1: In Vitro Potency (EC₅₀) of AMG 837 in GPR40 Functional Assays

| Assay Type | Cell Line / System | Condition | EC₅₀ (nM) | Reference(s) |

|---|---|---|---|---|

| [³⁵S]-GTPγS Binding | A9 cell line with human GPR40 | - | 1.5 ± 0.1 | |

| Inositol Phosphate Accumulation | A9 cell line with human GPR40 | 0.01% HSA | 7.8 ± 1.2 | |

| Aequorin Ca²⁺ Flux | CHO cells with human GPR40 | 0.01% HSA | 13 ± 7 | |

| Aequorin Ca²⁺ Flux | CHO cells with human GPR40 | 0.625% delipidated HSA | 210 ± 12 | |

| Aequorin Ca²⁺ Flux | CHO cells with human GPR40 | 100% Human Serum | 2,140 ± 310 | |

| Insulin Secretion | Isolated Primary Mouse Islets | - | 142 ± 20 | |

| Aequorin Ca²⁺ Flux | CHO cells with rat GPR40 | - | 23 |

| Aequorin Ca²⁺ Flux | CHO cells with mouse GPR40 | - | 13 | |

Experimental Protocols

Detailed methodologies are crucial for interpreting the quantitative data and replicating findings. The primary assays used to characterize AMG 837 are outlined below.

[³⁵S]-GTPγS Binding Assay

This assay directly measures the activation of G-proteins following receptor agonism.

-

Cell System: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).

-

Protocol:

-

GPR40-containing cell membranes were incubated with varying concentrations of AMG 837.

-

The incubation mixture contained GDP and [³⁵S]-GTPγS.

-

Agonist binding to GPR40 promotes the exchange of GDP for [³⁵S]-GTPγS on the Gαq subunit.

-

The reaction was stopped, and the Gαq subunits were captured using a specific antibody.

-

The amount of bound [³⁵S]-GTPγS was quantified by scintillation counting to determine the level of G-protein activation.

-

Intracellular Calcium (Ca²⁺) Flux Assay

This functional assay measures a key downstream event in the Gαq pathway.

-

Cell System: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid. Aequorin is a Ca²⁺-sensitive bioluminescent reporter.

-

Protocol:

-

Transfected cells were harvested and incubated with the cofactor coelenterazine to reconstitute the active aequorin photoprotein.

-

Cells were dispensed into microplates containing serial dilutions of AMG 837. Assays were conducted under various conditions, such as in the presence of low (0.01%) or high concentrations of human serum albumin (HSA) or full human serum to assess the impact of protein binding.

-

Upon agonist-induced Ca²⁺ release, aequorin emits light.

-

This bioluminescent signal was measured using a luminometer to quantify the change in intracellular Ca²⁺ concentration.

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay assesses the ultimate physiological endpoint in a relevant primary cell system.

-

System: Islets of Langerhans were isolated from mice. To confirm GPR40-specific action, parallel experiments were conducted using islets from GPR40 knockout mice, where the effect of AMG 837 was eliminated.

-

Protocol:

-

Isolated islets were pre-incubated in a buffer containing a non-stimulatory concentration of glucose (e.g., ≤5.6 mM).

-

Islets were then transferred to a buffer containing a stimulatory concentration of glucose (e.g., ≥8.3 mM) with or without varying concentrations of AMG 837.

-

After a defined incubation period, the supernatant was collected.

-

The concentration of insulin secreted into the supernatant was measured using a standard method, such as an ELISA.

-

Figure 2: High-level workflow for key in vitro assays characterizing AMG 837.

Glucose-Dependency of AMG 837 Action

A critical aspect of the mechanism of action for GPR40 agonists is their dependence on ambient glucose concentrations for stimulating insulin secretion. In isolated islets, AMG 837 did not potentiate insulin secretion at basal or low glucose levels (≤5.6 mM). However, at higher, stimulatory glucose concentrations (≥8.3 mM), AMG 837 significantly increased GSIS.

This glucose-sensing mechanism is intrinsic to the pancreatic β-cell's function. Glucose metabolism in the β-cell leads to an increase in the ATP/ADP ratio, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and an initial influx of extracellular Ca²⁺. The GPR40-mediated Ca²⁺ release from internal stores acts to amplify this primary glucose-induced signal, rather than initiating secretion on its own. This synergy ensures that insulin is secreted primarily in response to hyperglycemic conditions, thereby minimizing the risk of drug-induced hypoglycemia.

Figure 3: Logical relationship of AMG 837's glucose-dependent action.

Conclusion

AMG 837 is a potent partial agonist of the GPR40 receptor. Its core mechanism of action involves the activation of the Gαq-PLC-IP₃ signaling cascade, leading to an increase in intracellular calcium within pancreatic β-cells. This action robustly potentiates insulin secretion, but only in the presence of stimulatory glucose concentrations. The comprehensive in vitro characterization confirms its mechanism and highlights the significant impact of plasma protein binding on its apparent potency. These findings from preclinical studies supported the potential utility of AMG 837 for the treatment of type 2 diabetes.

References

- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allgenbio.com [allgenbio.com]

- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

Therapeutic Potential of AMG 837 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AMG 837 is a potent and orally bioavailable partial agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1).[1][2][3] Primarily investigated for the treatment of type 2 diabetes mellitus (T2DM), AMG 837 has demonstrated significant preclinical efficacy in enhancing glucose-stimulated insulin secretion (GSIS) and lowering blood glucose levels.[4][5] This technical guide provides a comprehensive overview of the therapeutic potential of AMG 837 sodium salt, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing relevant biological pathways and workflows.

Introduction

The GPR40 receptor, predominantly expressed in pancreatic β-cells, has emerged as a promising therapeutic target for T2DM. Its activation by free fatty acids potentiates insulin secretion in a glucose-dependent manner, offering a potential advantage over traditional insulin secretagogues like sulfonylureas by minimizing the risk of hypoglycemia. AMG 837 was developed as a selective GPR40 agonist to harness this physiological mechanism for glycemic control. This document serves as a technical resource for professionals in the field of metabolic disease research and drug development, consolidating the available preclinical data on AMG 837 sodium salt.

Mechanism of Action

AMG 837 functions as a partial agonist at the GPR40 receptor. The binding of AMG 837 to GPR40 on pancreatic β-cells initiates a signaling cascade predominantly coupled through the Gαq subunit of the G protein. This activation leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion.

Preclinical Pharmacology

In Vitro Potency

AMG 837 has demonstrated potent activity in various in vitro assays, confirming its agonism at the GPR40 receptor and its effect on insulin secretion.

| Assay Type | Cell Line/System | Species | Endpoint | EC50 | Reference |

| Calcium Flux | CHO Cells | Human | Ca2+ Mobilization | 13.5 nM | |

| Calcium Flux | CHO Cells | Mouse | Ca2+ Mobilization | 22.6 nM | |

| Calcium Flux | CHO Cells | Rat | Ca2+ Mobilization | 31.7 nM | |

| Insulin Secretion | Isolated Pancreatic Islets | Mouse | Insulin Release | 142 nM | |

| GPR40 Binding | Human FFA1 Receptor | Human | [3H]AMG 837 Displacement | pIC50 = 8.13 |

In Vivo Efficacy

Preclinical studies in rodent models of both normal and diabetic physiology have shown the glucose-lowering effects of AMG 837.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Normal Sprague-Dawley Rats | Single oral dose (0.03-0.3 mg/kg) | Dose-dependent improvement in glucose tolerance and enhanced insulin secretion. | |

| Zucker Fatty Rats | Single oral dose (0.3, 1, and 3 mg/kg) | Lowered glucose excursions and increased glucose-stimulated insulin secretion during glucose tolerance tests. | |

| Zucker Fatty Rats | Daily dosing for 21 days | Persistent improvement in glucose excursions. |

Experimental Protocols

In Vitro Calcium Flux Assay

This protocol outlines the general steps for assessing GPR40 activation by measuring intracellular calcium mobilization.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human, mouse, or rat GPR40 receptor are cultured in appropriate media.

-

Dye Loading: Cells are seeded into 96-well plates and incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) to allow for intracellular loading.

-

Compound Preparation: A dilution series of AMG 837 sodium salt is prepared in a suitable buffer.

-

Assay Execution: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). Baseline fluorescence is measured before the automated addition of the AMG 837 dilution series.

-

Data Acquisition: Fluorescence intensity is monitored in real-time to detect changes in intracellular calcium concentration upon compound addition.

-

Analysis: The peak fluorescence response is plotted against the compound concentration, and the EC50 value is determined by fitting the data to a four-parameter logistic equation.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes the general procedure for evaluating the effect of AMG 837 on glucose tolerance in rodents.

Methodology:

-

Animal Acclimation and Fasting: Rodents (e.g., Sprague-Dawley or Zucker fatty rats) are fasted overnight to ensure a baseline glycemic state.

-

Compound Administration: A single oral dose of AMG 837 sodium salt or vehicle is administered via gavage.

-

Baseline Blood Sampling: A baseline blood sample is collected (typically from the tail vein) prior to the glucose challenge.

-

Glucose Challenge: A bolus of glucose solution is administered orally or via intraperitoneal injection.

-

Serial Blood Sampling: Blood samples are collected at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) post-glucose administration.

-

Biochemical Analysis: Plasma glucose and insulin concentrations are measured for each time point.

-

Data Analysis: The area under the curve (AUC) for glucose and insulin is calculated to assess the overall effect of AMG 837 on glucose disposal and insulin secretion. Statistical analysis is performed to compare the treatment groups to the vehicle control.

Clinical Development and Future Directions

AMG 837 was selected for clinical development for the treatment of type 2 diabetes. While preclinical data strongly supported its potential, information regarding the outcomes of clinical trials is not extensively available in the public domain. Another GPR40 agonist, TAK-875, reached Phase III clinical trials but was discontinued due to observations of liver toxicity, highlighting a potential challenge for this class of compounds. Future research in this area may focus on developing GPR40 agonists with an improved safety profile while retaining the beneficial glucose-lowering effects. The detailed understanding of the structure-activity relationships and signaling pathways of compounds like AMG 837 remains crucial for the design of next-generation therapies for T2DM.

Conclusion

AMG 837 sodium salt is a potent GPR40 agonist with a well-characterized preclinical profile demonstrating its ability to enhance glucose-stimulated insulin secretion and improve glycemic control in rodent models. Its glucose-dependent mechanism of action presents a theoretical advantage in minimizing hypoglycemia risk. The comprehensive in vitro and in vivo data summarized in this guide underscore the therapeutic rationale for targeting GPR40 in the management of type 2 diabetes. While the clinical development path of AMG 837 is not fully clear, the foundational research on this compound provides valuable insights for the ongoing development of novel therapeutics for metabolic diseases.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. allgenbio.com [allgenbio.com]

- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of AMG 837: A Potent GPR40 Agonist

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

AMG 837 is a potent and selective partial agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1).[1] Developed by Amgen Inc., it emerged from a high-throughput screening campaign and subsequent lead optimization of a series of β-substituted phenylpropanoic acids.[2][3] This compound demonstrated robust glucose-dependent stimulation of insulin secretion in preclinical rodent models, positioning it as a potential therapeutic agent for type 2 diabetes mellitus.[1][4] This whitepaper provides an in-depth technical overview of the discovery, development, mechanism of action, and key experimental data related to AMG 837 and its sodium salt form.

Discovery and Development History

The journey to identify AMG 837 began with the recognition that GPR40, a receptor activated by long-chain fatty acids, plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS). This made GPR40 an attractive target for the development of novel anti-diabetic drugs.

A high-throughput screening effort led to the identification of a lead series of β-substituted phenylpropanoic acids. Through meticulous lead optimization, chemists at Amgen synthesized (S)-3-(4-((4'-(trifluoromethyl)biphenyl-3-yl)methoxy)phenyl)hex-4-ynoic acid, designated as AMG 837. This molecule exhibited superior potency and an improved pharmacokinetic profile compared to the initial hits.

Recognizing the challenges associated with the physicochemical properties of the free acid form, a salt screening was conducted to identify a more suitable form for long-term development. An initial lysine salt showed poor crystallinity and significant hygroscopicity. Further investigation led to the identification of sodium and calcium salts as viable alternatives. The sodium salt of AMG 837 was selected for further development due to its favorable properties.

While AMG 837 entered clinical trials, its development was ultimately discontinued. Although the specific reasons for the discontinuation of AMG 837 are not extensively detailed in the public domain, the broader class of GPR40 agonists has faced challenges, including concerns about potential liver toxicity observed with other compounds in this class, such as TAK-875.

Mechanism of Action: GPR40-Mediated Insulin Secretion

AMG 837 functions as a selective agonist for GPR40, a G protein-coupled receptor predominantly expressed on pancreatic β-cells. The activation of GPR40 by AMG 837 is glucose-dependent, meaning it enhances insulin secretion primarily in the presence of elevated glucose levels. This glucose-dependent action is a key advantage, as it is expected to minimize the risk of hypoglycemia, a common side effect of some other insulin secretagogues like sulfonylureas.

Upon binding of AMG 837, GPR40 couples to the Gαq subunit of the G protein complex. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin-containing granules from the pancreatic β-cell.

Quantitative Data Summary

The preclinical evaluation of AMG 837 generated significant quantitative data demonstrating its potency and efficacy.

| Parameter | Value | Species/Cell Line | Assay Condition | Reference |

| In Vitro Potency | ||||

| GPR40 EC50 (GTPγS) | 1.5 ± 0.1 nM | Human (A9 cells) | [35S]-GTPγS binding | |

| GPR40 EC50 (IP Acc.) | 7.8 ± 1.2 nM | Human (A9 cells) | Inositol phosphate accumulation | |

| GPR40 EC50 (Ca2+ Flux) | 13 nM (±7 nM) | Human | Aequorin Ca2+ flux | |

| GPR40 EC50 (Ca2+ Flux) | 23 nM | Rat | Aequorin Ca2+ flux | |

| GPR40 EC50 (Ca2+ Flux) | 13 nM | Mouse | Aequorin Ca2+ flux | |

| Insulin Secretion EC50 | 142 ± 20 nM | Mouse Islets | 16.7 mM glucose | |

| Plasma Protein Binding | ||||

| Human Plasma Binding | 98.7% | Human | Incubation with human plasma | |

| In Vivo Efficacy | ||||

| Glucose AUC Reduction | 14.5% (0.1 mg/kg), 18.8% (0.3 mg/kg) | Sprague-Dawley Rat | Intraperitoneal glucose tolerance test (IPGTT) | |

| Glucose AUC Reduction | 34% (0.1 mg/kg), 39% (0.3 mg/kg) | Zucker Fatty Rat | IPGTT after 21 days of daily dosing |

Key Experimental Protocols

Detailed methodologies were employed to characterize the pharmacological profile of AMG 837.

[35S]-GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G protein-coupled receptors upon agonist stimulation, providing a direct measure of receptor activation.

-

Cell Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40.

-

Assay Procedure:

-

GPR40-containing cell membranes were incubated with varying concentrations of AMG 837.

-

[35S]-GTPγS was added to the reaction mixture.

-

The reaction was allowed to proceed to equilibrium.

-

An antibody capture method was used to separate bound from free [35S]-GTPγS.

-

Radioactivity was quantified using a scintillation counter to determine the amount of [35S]-GTPγS binding.

-

EC50 values were calculated from the dose-response curves.

-

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, second messengers produced downstream of Gαq-coupled receptor activation.

-

Cell Line: A9 cell line stably expressing human GPR40 was used.

-

Assay Procedure:

-

Cells were seeded in multi-well plates and labeled with [3H]-myo-inositol.

-

Cells were washed and then stimulated with various concentrations of AMG 837 in the presence of LiCl (to inhibit inositol monophosphatase).

-

The reaction was terminated, and cells were lysed.

-

Inositol phosphates were separated by anion-exchange chromatography.

-

Radioactivity was measured to quantify the accumulation of [3H]-inositol phosphates.

-

EC50 values were determined from the resulting concentration-response curves.

-

Intracellular Calcium (Ca2+) Flux Assay

This assay measures changes in intracellular calcium concentrations upon receptor activation, often using a calcium-sensitive fluorescent or bioluminescent probe.

-

Reporter System: The Ca2+-sensitive bioluminescent reporter, aequorin, was used in CHO cells transiently co-transfected with a GPR40 expression plasmid.

-

Assay Procedure:

-

Transfected CHO cells were incubated with the aequorin co-factor, coelenterazine.

-

Cells were stimulated with different concentrations of AMG 837.

-

The resulting bioluminescence, proportional to the intracellular Ca2+ concentration, was measured using a luminometer.

-

Data were analyzed to generate dose-response curves and calculate EC50 values.

-

In Vivo Glucose Tolerance Tests

These tests assess the ability of an animal to clear a glucose load from the bloodstream, providing a measure of in vivo anti-diabetic activity.

-

Animal Models: Normal Sprague-Dawley rats and insulin-resistant Zucker fatty (fa/fa) rats were used.

-

Procedure (Acute Dosing):

-

Animals were fasted overnight.

-

A single oral dose of AMG 837 or vehicle was administered.

-

After a set period (e.g., 30 minutes), a glucose challenge was administered via intraperitoneal injection (IPGTT).

-

Blood samples were collected at various time points before and after the glucose challenge.

-

Blood glucose and plasma insulin levels were measured.

-

The area under the curve (AUC) for glucose was calculated to quantify the effect on glucose excursion.

-

-

Procedure (Chronic Dosing):

-

Animals received daily oral doses of AMG 837 or vehicle for a specified duration (e.g., 21 days).

-

An IPGTT was performed after the final dose to assess sustained efficacy.

-

Conclusion

AMG 837 sodium salt is a well-characterized, potent, and selective GPR40 agonist that demonstrated significant promise in preclinical models of type 2 diabetes. Its discovery and development highlight the potential of targeting GPR40 to achieve glucose-dependent insulin secretion. While its clinical development was halted, the extensive preclinical data and the methodologies used to characterize AMG 837 provide a valuable case study for researchers and professionals in the field of metabolic drug discovery. The challenges encountered by AMG 837 and other GPR40 agonists underscore the complexities of translating preclinical efficacy into safe and effective therapies.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of AMG 837: A GPR40 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological properties of AMG 837, a novel, potent, and orally bioavailable partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to enhance glucose-stimulated insulin secretion (GSIS).[1][2][3]

Introduction

GPR40 is a G-protein coupled receptor that is highly expressed in pancreatic β-cells.[4][5] It is activated by medium and long-chain free fatty acids, playing a crucial role in modulating insulin secretion. The discovery that GPR40 activation potentiates GSIS sparked interest in developing GPR40 agonists as a new class of antidiabetic drugs. AMG 837 emerged from the optimization of a series of β-substituted phenylpropanoic acids identified through high-throughput screening.

In Vitro Pharmacological Profile

The activity of AMG 837 has been extensively characterized through a variety of in vitro assays, demonstrating its potency and partial agonism at the GPR40 receptor.

Binding and Functional Activity

AMG 837 has been shown to be a potent agonist in several functional assays, including GTPγS binding, inositol phosphate (IP) accumulation, and intracellular calcium mobilization. It acts as a partial agonist in calcium flux assays.

Table 1: In Vitro Potency of AMG 837 in GPR40 Functional Assays

| Assay Type | Cell Line | Species | EC50 (nM) | Notes |

| GTPγS Binding | A9_GPR40 | Human | 1.5 ± 0.1 | |

| Inositol Phosphate Accumulation | A9_GPR40 | Human | 7.8 ± 1.2 | |

| Aequorin Ca2+ Flux | CHO | Human | 12 ± 0.3 | In the presence of 0.01% HSA. |

| Aequorin Ca2+ Flux | CHO | Mouse | 13 ± 1 | |

| Aequorin Ca2+ Flux | CHO | Rat | 13 ± 3 | |

| Aequorin Ca2+ Flux | CHO | Dog | 13 ± 3 | |

| Aequorin Ca2+ Flux | CHO | Rhesus Monkey | 13 ± 3 |

HSA: Human Serum Albumin

Effect of Serum Albumin

The potency of AMG 837 is significantly influenced by the presence of serum albumin, to which it extensively binds. In the presence of 100% human serum, the EC50 in the aequorin Ca2+ flux assay was approximately 180-fold higher (2,140 ± 310 nM) compared to the assay with 0.01% HSA. This highlights the importance of considering protein binding in the evaluation of in vivo efficacy.

Glucose-Stimulated Insulin Secretion in Islets

AMG 837 potentiates insulin secretion from isolated primary mouse islets in a glucose-dependent manner. This effect is GPR40-dependent, as it is not observed in islets from GPR40 knockout mice.

In Vivo Pharmacological Profile

In vivo studies in rodent models have demonstrated the anti-diabetic efficacy of AMG 837.

Glucose Tolerance Tests

Acute administration of AMG 837 improved glucose tolerance in both normal Sprague-Dawley rats and obese Zucker fatty rats. This was accompanied by an increase in glucose-stimulated insulin secretion.

Chronic Dosing Studies

The beneficial effects on glucose control were maintained following daily dosing of AMG 837 for 21 days in Zucker fatty rats, indicating a durable anti-diabetic effect.

Table 2: In Vivo Efficacy of AMG 837

| Animal Model | Dosing Regimen | Key Findings |

| Sprague-Dawley Rats | Acute | Lowered glucose excursions and increased GSIS during a glucose tolerance test. |

| Zucker Fatty Rats | Acute | Lowered glucose excursions and increased GSIS during a glucose tolerance test. |

| Zucker Fatty Rats | 21-day daily dosing | Persistent improvement in glucose excursions. |

Signaling Pathway

GPR40 is coupled to the Gαq class of G-proteins. Activation of GPR40 by an agonist like AMG 837 initiates a signaling cascade that leads to the potentiation of insulin secretion.

Caption: GPR40 signaling pathway activated by AMG 837.

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

-

Membrane Preparation: Cell membranes were prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).

-

Assay Buffer: Membranes were incubated in a buffer containing 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, 5 µM GDP, and 0.1% BSA.

-

Incubation: AMG 837 at various concentrations was added to the membranes, followed by the addition of [35S]GTPγS (0.1 nM). The mixture was incubated at 30°C for 30 minutes.

-

Termination and Detection: The reaction was terminated by rapid filtration through a GF/B filter plate. The amount of bound [35S]GTPγS was determined by scintillation counting.

Inositol Phosphate Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a downstream product of Gαq activation.

-

Cell Culture: A9_GPR40 cells were plated in 96-well plates and grown to confluence.

-

Labeling: Cells were labeled with [3H]myo-inositol (20 µCi/mL) in inositol-free medium for 16-20 hours.

-

Stimulation: The cells were washed and incubated with AMG 837 in a buffer containing 10 mM LiCl for 1 hour at 37°C.

-

Extraction and Quantification: The reaction was stopped, and inositol phosphates were extracted. The amount of [3H]inositol phosphates was quantified using a scintillation counter.

Aequorin Ca2+ Flux Assay

This assay measures changes in intracellular calcium concentration using the aequorin bioluminescent reporter.

-

Cell Transfection: CHO cells were co-transfected with a GPR40 expression plasmid and an aequorin expression plasmid.

-

Coelenterazine Loading: Transfected cells were incubated with coelenterazine to reconstitute the active aequorin photoprotein.

-

Stimulation and Detection: AMG 837 was added to the cells, and the resulting light emission from the aequorin-Ca2+ interaction was measured using a luminometer.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of AMG 837 followed a logical progression from in vitro characterization to in vivo efficacy studies.

Caption: Preclinical evaluation workflow for AMG 837.

Conclusion

AMG 837 is a potent GPR40 partial agonist that enhances glucose-stimulated insulin secretion in both in vitro and in vivo models. Its glucose-dependent mechanism of action makes it an attractive candidate for the treatment of type 2 diabetes, with a potentially lower risk of hypoglycemia compared to other insulin secretagogues. The preclinical data for AMG 837 supported its progression into clinical development.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AMG 837: a potent, orally bioavailable GPR40 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. GPR40 - Proteopedia, life in 3D [proteopedia.org]

- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

AMG 837 Sodium Salt: A Technical Overview of its Role in Glucose-Dependent Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMG 837 is a potent and selective, orally bioavailable partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1][2][3] Developed as a potential therapeutic agent for type 2 diabetes, its primary mechanism of action involves the enhancement of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][4] GPR40 is activated by long-chain fatty acids, and its stimulation is a key physiological pathway for modulating insulin release. AMG 837 mimics this action, offering a targeted approach to improving glycemic control. A critical feature of GPR40 agonists like AMG 837 is their glucose-dependent activity, which reduces the risk of hypoglycemia compared to other insulin secretagogues such as sulfonylureas. This document provides a detailed technical guide on the core pharmacology of AMG 837, focusing on its role in insulin secretion, the underlying signaling pathways, and the experimental methodologies used for its characterization.

Core Mechanism of Action: GPR40-Mediated Signaling

AMG 837 exerts its effects by binding to and activating GPR40 on the surface of pancreatic β-cells. This receptor is coupled to the Gαq class of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum, leading to a rise in cytosolic Ca²⁺ concentrations. This increase in intracellular calcium is a critical trigger for the exocytosis of insulin-containing granules. The entire signaling cascade is contingent on ambient glucose levels; the potentiation of insulin secretion by AMG 837 is only significant at elevated glucose concentrations (≥8.3 mM).

Data Presentation: Quantitative Efficacy of AMG 837

The potency and efficacy of AMG 837 have been quantified through various in vitro and in vivo assays. The data below summarizes its activity across different species and experimental models.

| Parameter | Species/Model | Assay | Value | Citation |

| EC₅₀ | Human | Ca²⁺ Flux (Aequorin) | 13.5 ± 0.8 nM | |

| EC₅₀ | Mouse | Ca²⁺ Flux (Aequorin) | 22.6 ± 1.8 nM | |

| EC₅₀ | Rat | Ca²⁺ Flux (Aequorin) | 31.7 ± 1.8 nM | |

| EC₅₀ | Dog | Ca²⁺ Flux (Aequorin) | 71.3 ± 5.8 nM | |

| EC₅₀ | Rhesus Monkey | Ca²⁺ Flux (Aequorin) | 30.6 ± 4.3 nM | |

| EC₅₀ | Mouse Islets | Insulin Secretion | 142 ± 20 nM | |

| Selectivity | Human | GPR41, GPR43, GPR120 | No activity up to 10 µM | |

| In Vivo Efficacy | Sprague-Dawley Rats | Glucose AUC Reduction (IPGTT) | 14.5% at 0.1 mg/kg, 18.8% at 0.3 mg/kg | |

| In Vivo Efficacy | Zucker Fatty Rats | Glucose AUC Reduction (IPGTT, Day 1) | 34% at 0.1 mg/kg, 39% at 0.3 mg/kg | |

| Plasma Conc. | Zucker Fatty Rats | 30 min post-dose (0.3 mg/kg) | 204 ± 49 nM |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacological data. Below are protocols for key experiments used to characterize AMG 837.

In Vitro Ca²⁺ Flux Assay

-

Objective: To determine the potency (EC₅₀) of AMG 837 in activating the GPR40 receptor.

-

Cell Line: Chinese Hamster Ovary (CHO) cells.

-

Method:

-

CHO cells are transiently co-transfected with a plasmid encoding the GPR40 receptor (human, mouse, rat, etc.) and a plasmid for a photoprotein, such as aequorin, which emits light in the presence of calcium.

-

Transfected cells are seeded into 96-well plates and incubated.

-

Cells are then loaded with a co-factor for aequorin (e.g., coelenterazine).

-

Varying concentrations of AMG 837 are added to the wells.

-

The resulting luminescence, which is proportional to the increase in intracellular Ca²⁺ concentration, is measured using a luminometer.

-

Data are normalized and fitted to a dose-response curve to calculate the EC₅₀ value.

-

Pancreatic Islet Insulin Secretion Assay

-

Objective: To measure the effect of AMG 837 on glucose-stimulated insulin secretion in a physiologically relevant primary cell model.

-

Method:

-

Islet Isolation: Pancreatic islets are isolated from mice (e.g., C57BL/6 wild-type or GPR40 knockout) via collagenase digestion of the pancreas followed by density gradient centrifugation.

-

Pre-incubation: Isolated islets are pre-incubated in a Krebs-Ringer bicarbonate buffer containing a low glucose concentration (e.g., 2.8 mM) for 30-60 minutes to establish a basal insulin secretion rate.

-

Stimulation: Islets are then transferred to a buffer containing various glucose concentrations (e.g., 2.8 mM, 5.6 mM, 8.3 mM, 16.7 mM) with or without different concentrations of AMG 837 (or vehicle control, 0.1% DMSO).

-

Incubation: The islets are incubated for a defined period (e.g., 60 minutes) at 37°C.

-

Sample Collection & Analysis: The supernatant is collected, and the concentration of secreted insulin is measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Confirmation of Specificity: The experiment is repeated using islets from GPR40 knockout mice to confirm that the observed effects are GPR40-dependent.

-

In Vivo Glucose Tolerance Test (IPGTT/OGTT)

-

Objective: To assess the impact of AMG 837 on glucose disposal and insulin secretion in live animal models.

-

Animal Models: Normal Sprague-Dawley rats or insulin-resistant Zucker fatty (fa/fa) rats.

-

Method:

-

Animals are fasted overnight to establish a baseline glucose level.

-

AMG 837 is administered via oral gavage at various doses (e.g., 0.03, 0.1, 0.3 mg/kg) or as a vehicle control.

-

After a set time (e.g., 30 minutes), a glucose challenge is administered either intraperitoneally (IPGTT) or orally (OGTT).

-

Blood samples are collected from the tail vein at multiple time points (e.g., 0, 5, 15, 30, 60, 120 minutes) post-glucose challenge.

-

Blood glucose levels are measured immediately using a glucometer.

-

Plasma is separated from blood samples and stored for later analysis of insulin concentrations by ELISA.

-

The area under the curve (AUC) for glucose is calculated to quantify the overall improvement in glucose tolerance.

-

Conclusion

AMG 837 is a potent partial agonist of the GPR40 receptor that robustly enhances glucose-dependent insulin secretion. Its mechanism of action, involving Gαq-mediated calcium signaling in pancreatic β-cells, has been well-characterized through a variety of in vitro and in vivo models. Preclinical studies in rodents demonstrated significant improvements in glucose tolerance without promoting hypoglycemia, highlighting the therapeutic potential of targeting GPR40. While clinical development of AMG 837 was discontinued, the compound remains a valuable pharmacological tool for investigating the biology of the GPR40 receptor and its role in metabolic disease. The data and protocols presented herein provide a comprehensive technical foundation for researchers and drug development professionals working in the field of diabetes and metabolic disorders.

References

- 1. journals.plos.org [journals.plos.org]

- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Cellular Signaling Pathways Activated by AMG 837 Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular signaling pathways activated by AMG 837 sodium salt, a potent and selective agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document details the molecular mechanisms of action, presents quantitative data from key preclinical studies, outlines experimental protocols, and provides visual representations of the signaling cascades.

Core Mechanism of Action: GPR40/FFA1 Agonism

AMG 837 functions as a partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells and, to a lesser extent, on enteroendocrine cells in the gastrointestinal tract.[1][2][3] The activation of GPR40 by AMG 837 is a key mechanism for its therapeutic potential in type 2 diabetes, as it enhances glucose-stimulated insulin secretion (GSIS).[1][4]

The primary signaling cascade initiated by AMG 837 binding to GPR40 involves the Gαq protein subunit. This sets off a well-characterized downstream pathway culminating in the potentiation of insulin release from pancreatic β-cells in a glucose-dependent manner.

Quantitative Analysis of AMG 837 Activity

The potency and efficacy of AMG 837 have been quantified in various in vitro assays, which are summarized in the tables below. These data highlight the compound's high affinity for GPR40 and its functional consequences.

Table 1: In Vitro Potency of AMG 837 in GPR40 Functional Assays

| Assay Type | Cell Line/System | Species | EC50 (nM) | Reference |

| [35S]-GTPγS Binding | A9_GPR40 cell membranes | Human | 1.5 ± 0.1 | |

| Inositol Phosphate Accumulation | A9_GPR40 cell line | Human | 7.8 ± 1.2 | |

| Aequorin Ca2+ Flux | CHO cells (transiently transfected) | Human | 13.5 ± 0.9 | |

| Aequorin Ca2+ Flux | CHO cells (transiently transfected) | Mouse | 22.6 | |

| Aequorin Ca2+ Flux | CHO cells (transiently transfected) | Rat | 31.7 | |

| Insulin Secretion | Isolated mouse islets (at 16.7 mM glucose) | Mouse | 142 ± 20 |

Table 2: Effect of Serum/Albumin on AMG 837 Potency in Aequorin Ca2+ Flux Assay

| Condition | EC50 (nM) | Fold Shift vs. 0.01% HSA | Reference |

| 0.01% Human Serum Albumin (HSA) | 13.5 ± 0.9 | - | |

| 0.625% Delipidated HSA | 210 ± 12 | ~16-fold | |

| 100% Human Serum | 2,140 ± 310 | ~180-fold |

Signaling Pathways Activated by AMG 837

Upon binding of AMG 837, GPR40 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαq. This initiates a signaling cascade that amplifies the effects of elevated glucose on insulin secretion.

Gαq-PLC-IP3-Ca2+ Pathway in Pancreatic β-Cells

The canonical signaling pathway activated by AMG 837 in pancreatic β-cells is the Gαq pathway. This pathway is central to the glucose-dependent enhancement of insulin secretion.

Caption: AMG 837 activates the GPR40-Gαq pathway in pancreatic β-cells.

Potential for GLP-1 Secretion

GPR40 is also expressed on enteroendocrine L-cells in the gut, which are responsible for secreting glucagon-like peptide-1 (GLP-1). While partial agonists like AMG 837 have a nominal effect, other GPR40 modulators (AgoPAMs) have been shown to stimulate GLP-1 release. This suggests a potential, albeit less pronounced, role for AMG 837 in modulating incretin hormone secretion.

Detailed Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize the activity of AMG 837.

[35S]-GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]-GTPγS, to G proteins upon receptor activation.

-

Cell Membranes: Prepared from an A9 cell line stably overexpressing human GPR40 (A9_GPR40).

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl2, and 0.1% (w/v) BSA.

-

Procedure:

-

Cell membranes (10 µg) are incubated with varying concentrations of AMG 837.

-

GDP (10 µM) is added to the mixture.

-

The reaction is initiated by the addition of 0.1 nM [35S]-GTPγS.

-

The mixture is incubated for 30 minutes at room temperature.

-

The reaction is terminated by the addition of ice-cold wash buffer and rapid filtration through a GF/C filter plate.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis: The EC50 values are determined by non-linear regression analysis of the concentration-response curves.

Caption: Workflow for the [³⁵S]-GTPγS binding assay.

Inositol Phosphate Accumulation Assay

This assay quantifies the production of inositol phosphate (IP), a downstream second messenger of PLC activation.

-

Cell Line: A9_GPR40 cell line.

-

Procedure:

-

Cells are seeded in 24-well plates and cultured overnight.

-

The cells are labeled with [3H]-myo-inositol in inositol-free medium for 16-24 hours.

-

After labeling, the cells are washed and incubated with assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Varying concentrations of AMG 837 are added, and the cells are incubated for 1 hour at 37°C.

-

The reaction is stopped by the addition of perchloric acid.

-

The cell lysates are neutralized, and the total [3H]-inositol phosphates are separated by anion-exchange chromatography.

-

The amount of [3H]-inositol phosphate is determined by scintillation counting.

-

-

Data Analysis: EC50 values are calculated from concentration-response curves using non-linear regression.

Aequorin Ca2+ Flux Assay

This assay measures changes in intracellular calcium concentration using the bioluminescent protein aequorin.

-

Cell Line: CHO cells transiently co-transfected with human GPR40 and aequorin expression plasmids.

-

Procedure:

-

Transfected cells are harvested and incubated with coelenterazine (the substrate for aequorin) for 4 hours in the dark.

-

The cells are then diluted in assay buffer (containing 0.01% HSA).

-

Varying concentrations of AMG 837 are injected into the cell suspension.

-

The light emission resulting from the aequorin-Ca2+ interaction is measured immediately using a luminometer.

-

-

Data Analysis: The EC50 is determined from the concentration-response curve of the peak light emission.

Caption: Workflow for the aequorin Ca²⁺ flux assay.

In Vitro Insulin Secretion Assay

This ex vivo assay measures the effect of AMG 837 on insulin secretion from primary pancreatic islets.

-

Islets: Isolated from mice by collagenase digestion.

-

Procedure:

-

Isolated islets are cultured overnight.

-

Groups of islets are pre-incubated in Krebs-Ringer bicarbonate buffer (KRBB) with a low glucose concentration (e.g., 2.8 mM) for 1 hour.

-

The islets are then incubated for 1 hour in KRBB containing various glucose concentrations (e.g., 2.8 mM to 16.7 mM) with or without different concentrations of AMG 837.

-

The supernatant is collected, and the insulin concentration is measured by ELISA.

-

-

Data Analysis: The amount of secreted insulin is normalized to the total insulin content of the islets. The glucose-dependency and the EC50 for insulin secretion at a high glucose concentration are determined. The specificity is confirmed by using islets from GPR40 knockout mice, where AMG 837 should have no effect.

Conclusion

AMG 837 sodium salt is a potent GPR40 agonist that activates the Gαq signaling pathway, leading to increased intracellular calcium and the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells. Its activity is well-characterized by a range of in vitro assays that confirm its mechanism of action. This technical guide provides the foundational knowledge for researchers and drug development professionals working with AMG 837 and other GPR40 modulators.

References

- 1. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 2. journals.plos.org [journals.plos.org]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of AMG 837 on Glucose Metabolism: A Technical Guide

Introduction

AMG 837 is a potent and selective partial agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is predominantly expressed on pancreatic β-cells and plays a crucial role in mediating the stimulatory effects of long-chain fatty acids on glucose-dependent insulin secretion (GDIS).[3] As such, GPR40 agonists like AMG 837 have been investigated as potential therapeutic agents for type 2 diabetes, aiming to enhance insulin secretion in a glucose-sensitive manner, thereby minimizing the risk of hypoglycemia.[4][5] This document provides a detailed overview of the in vivo effects of AMG 837 on glucose metabolism, based on key preclinical studies.

Mechanism of Action: GPR40 Signaling Pathway

AMG 837 exerts its effects by binding to and activating the GPR40 receptor on pancreatic β-cells. This activation stimulates a Gαq/11 signaling cascade, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, and the resulting increase in cytosolic Ca2+ concentration is a key signal for the exocytosis of insulin-containing granules. This entire process is glucose-dependent, meaning that AMG 837 significantly potentiates insulin secretion only in the presence of elevated glucose levels.

References

- 1. journals.plos.org [journals.plos.org]

- 2. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

AMG 837 Sodium Salt: A Technical Overview of its Selectivity for the FFA1/GPR40 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of AMG 837 sodium salt, a potent partial agonist of the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40). AMG 837 has been a significant tool in understanding the therapeutic potential of targeting FFA1 for type 2 diabetes by enhancing glucose-stimulated insulin secretion.[1][2] This document compiles quantitative data, detailed experimental methodologies, and visual representations of signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.

Core Data Presentation: Selectivity and Potency of AMG 837

The selectivity of AMG 837 for the FFA1/GPR40 receptor is a critical aspect of its pharmacological profile. The following tables summarize the quantitative data from various in vitro assays, demonstrating its high potency for FFA1 across different species and its lack of activity on closely related receptors.

Table 1: In Vitro Potency of AMG 837 on FFA1/GPR40 Receptor Across Species

| Species | Assay Type | Parameter | Value (nM) | Reference |

| Human | Aequorin Ca2+ Flux | EC50 | 13.5 ± 0.8 | [3][4] |

| Human | GTPγS Binding | EC50 | 1.5 ± 0.1 | [2] |

| Human | Inositol Phosphate Accumulation | EC50 | 7.8 ± 1.2 | |

| Mouse | Aequorin Ca2+ Flux | EC50 | 22.6 | |

| Rat | Aequorin Ca2+ Flux | EC50 | 31.7 | |

| Dog | Aequorin Ca2+ Flux | EC50 | 12.3 | |

| Rhesus Monkey | Aequorin Ca2+ Flux | EC50 | 13.3 |

Table 2: Selectivity Profile of AMG 837 Against Related Receptors

| Receptor | Assay Type | Parameter | Concentration Tested (µM) | Activity | Reference |

| GPR41 (FFA2) | Not Specified | Not Applicable | Up to 10 | No Activity | |

| GPR43 (FFA3) | Not Specified | Not Applicable | Up to 10 | No Activity | |

| GPR120 | Not Specified | Not Applicable | Up to 10 | No Activity |

Table 3: Binding Affinity of AMG 837 for Human FFA1/GPR40 Receptor

| Assay Type | Parameter | Value | Reference |

| [3H]AMG 837 Radioligand Binding | pIC50 | 8.13 | |

| [3H]AMG 837 Radioligand Binding | Kd | 3.6 nM |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the data tables. These protocols are based on descriptions from published research and standard practices in GPCR pharmacology.

Aequorin Ca2+ Flux Assay

This cell-based functional assay measures the increase in intracellular calcium concentration upon agonist stimulation of Gαq-coupled receptors like FFA1/GPR40.

-

Cell Line: Chinese Hamster Ovary (CHO) cells are transiently co-transfected with an expression plasmid for the specific FFA1/GPR40 receptor (human, mouse, rat, etc.) and an expression plasmid for the calcium-sensitive photoprotein aequorin.

-

Assay Procedure:

-

Transfected cells are harvested and incubated with coelenterazine, the luciferin substrate for aequorin.

-

Cells are then seeded into a 96- or 384-well plate.

-

A baseline luminescence reading is taken.

-

AMG 837, at varying concentrations, is added to the wells.

-

The resulting luminescence, triggered by calcium binding to aequorin, is measured over time using a luminometer.

-

-

Data Analysis: The peak luminescence signal at each concentration is used to generate a dose-response curve, from which the EC50 value is calculated. Assays are typically performed in the presence of a low concentration of human serum albumin (e.g., 0.01% w/v) to minimize non-specific binding of the compound.

GTPγS Binding Assay

This biochemical assay measures the activation of G proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation.

-

Preparation: Cell membranes are prepared from a cell line stably overexpressing the human FFA1/GPR40 receptor (e.g., an A9 derived cell line).

-

Assay Procedure:

-

Cell membranes are incubated with varying concentrations of AMG 837 in the presence of GDP.

-

[35S]GTPγS is added to the reaction mixture.

-

The reaction is allowed to proceed at a controlled temperature.

-

The reaction is stopped, and the membranes are harvested.

-

The amount of bound [35S]GTPγS is quantified using scintillation counting. An antibody capture method specific for Gαq can be used to enhance the signal.

-

-

Data Analysis: The specific binding of [35S]GTPγS at each AMG 837 concentration is plotted to generate a dose-response curve and determine the EC50 value.

Inositol Phosphate Accumulation Assay

This functional assay measures the accumulation of inositol phosphate (IP), a second messenger produced downstream of Gαq activation and phospholipase C stimulation.

-

Cell Line: An A9 cell line stably overexpressing human FFA1/GPR40 is typically used.

-

Assay Procedure:

-

Cells are labeled overnight with [3H]myo-inositol.

-

The cells are washed and then incubated with a buffer containing LiCl (to inhibit inositol monophosphatase) and varying concentrations of AMG 837.

-

The reaction is stopped, and the cells are lysed.

-

The total [3H]inositol phosphates are separated from free [3H]myo-inositol using anion exchange chromatography.

-

The amount of [3H]inositol phosphates is quantified by scintillation counting.

-

-

Data Analysis: A dose-response curve is constructed by plotting the amount of accumulated inositol phosphate against the concentration of AMG 837, allowing for the calculation of the EC50 value.

Mandatory Visualizations

Signaling Pathway of AMG 837 at the FFA1/GPR40 Receptor

The following diagram illustrates the canonical Gαq-mediated signaling cascade initiated by the binding of AMG 837 to the FFA1/GPR40 receptor.

Caption: FFA1/GPR40 signaling pathway activated by AMG 837.

Experimental Workflow for Assessing Agonist Selectivity

This diagram outlines a typical workflow for characterizing the selectivity profile of a novel compound like AMG 837.

Caption: Experimental workflow for GPCR agonist selectivity profiling.

References

- 1. AMG 837: a novel GPR40/FFA1 agonist that enhances insulin secretion and lowers glucose levels in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents | PLOS One [journals.plos.org]

- 4. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AMG 837 Sodium Salt: A GPR40 Agonist for Type 2 Diabetes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical data for AMG 837, a novel, orally bioavailable agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). AMG 837 has been investigated for its potential as a therapeutic agent for type 2 diabetes by enhancing glucose-stimulated insulin secretion (GSIS).[1][2][3] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Mechanism of Action

AMG 837 acts as a potent partial agonist of GPR40, a receptor predominantly expressed on pancreatic β-cells.[1][4] Activation of GPR40 by AMG 837 potentiates insulin secretion in a glucose-dependent manner, which is a key advantage over other secretagogues like sulfonylureas that can induce hypoglycemia. The signaling cascade initiated by GPR40 activation is primarily coupled through the Gαq protein subunit, leading to the activation of phospholipase C (PLC). This, in turn, stimulates the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG), resulting in intracellular calcium mobilization and protein kinase C (PKC) activation, ultimately enhancing insulin secretion.

Quantitative In Vitro Activity

The activity of AMG 837 was characterized through various in vitro assays to determine its potency and mechanism of action at the GPR40 receptor.

| Assay Type | Cell Line | Parameter | AMG 837 Value (nM) |

| GTPγS Binding | CHO cells expressing GPR40 | EC50 | 1,200 ± 260 |

| Inositol Phosphate Accumulation | CHO cells expressing GPR40 | EC50 | 1,020 ± 150 |

| Aequorin Ca²⁺ Flux | CHO cells expressing GPR40 | EC50 | 12 ± 1 |

Table 1: In vitro potency of AMG 837 in various GPR40 functional assays.

In Vitro Insulin Secretion

The effect of AMG 837 on insulin secretion was assessed using isolated primary mouse islets. These studies confirmed that AMG 837 potentiates glucose-stimulated insulin secretion in a GPR40-dependent manner.

| Condition | Glucose Concentration | AMG 837 Concentration | Outcome |

| Wild Type Islets | 16.7 mM | 1 µM | Potentiated glucose-stimulated insulin secretion |

| GPR40 Knockout Islets | 16.7 mM | 1 µM | No potentiation of insulin secretion |

| Wild Type Islets | Increasing Glucose | 1 µM | Glucose-dependent increase in insulin secretion |

Table 2: Effect of AMG 837 on insulin secretion in isolated mouse islets.

In Vivo Efficacy in Rodent Models of Type 2 Diabetes

The anti-diabetic activity of AMG 837 was evaluated in vivo using glucose tolerance tests in normal Sprague-Dawley rats and obese Zucker fatty rats, a model of insulin resistance.

Acute Administration in Sprague-Dawley Rats

Acute oral administration of AMG 837 resulted in a dose-dependent improvement in glucose tolerance.

| Dose (mg/kg) | Glucose AUC Improvement (%) | Significance |

| 0.03 | 3.9 | Not significant |

| 0.1 | 14.5 | p < 0.05 |

| 0.3 | 18.8 | p < 0.01 |

Table 3: Improvement in glucose tolerance in Sprague-Dawley rats following acute AMG 837 administration.

Chronic Administration in Zucker Fatty Rats

Daily dosing of AMG 837 for 21 days in Zucker fatty rats demonstrated sustained improvement in glucose excursions.

| Treatment | Dose (mg/kg) | Outcome |

| AMG 837 | 3 | Persistent improvement in glucose excursions |

Table 4: Effect of chronic AMG 837 administration in Zucker fatty rats.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Functional Assays

-

GTPγS Binding Assay: Membranes from CHO cells overexpressing GPR40 were incubated with varying concentrations of AMG 837 in the presence of GDP and [³⁵S]GTPγS. The amount of bound [³⁵S]GTPγS was determined by scintillation counting.

-

Inositol Phosphate Accumulation Assay: GPR40-expressing CHO cells were labeled with [³H]myo-inositol. Following incubation with AMG 837, the accumulation of [³H]inositol phosphates was measured.

-

Aequorin Ca²⁺ Flux Assay: CHO cells were co-transfected with GPR40 and aequorin expression plasmids. After incubation with coelenterazine, the cells were challenged with AMG 837, and the resulting luminescence, indicative of Ca²⁺ flux, was measured.

Islet Isolation and Insulin Secretion Assay

-

Islet Isolation: Pancreatic islets were isolated from mice by collagenase digestion of the pancreas followed by purification using a Ficoll density gradient.

-

Insulin Secretion Assay: Isolated islets were pre-incubated in Krebs-Ringer bicarbonate buffer with low glucose, followed by incubation in buffer containing various concentrations of glucose and AMG 837. The supernatant was collected to measure insulin concentration by ELISA.

In Vivo Glucose Tolerance Tests

-

Animal Models: Normal Sprague-Dawley rats and obese Zucker fatty rats were used.

-

Procedure: Following an overnight fast, rats were orally administered AMG 837 or vehicle. After 30 minutes, a glucose challenge was administered. Blood samples were collected at various time points to measure plasma glucose and insulin levels. The area under the curve (AUC) for glucose was calculated to assess glucose tolerance.

Conclusion

The preclinical data for AMG 837 demonstrate its potential as a treatment for type 2 diabetes. It is a potent, partial agonist of GPR40 that enhances glucose-stimulated insulin secretion both in vitro and in vivo. Acute and chronic administration in rodent models of type 2 diabetes led to improved glucose tolerance. These findings supported the progression of GPR40 agonists into clinical development.

References

The Binding Affinity of AMG 837 Sodium Salt to the GPR40 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity and functional activity of AMG 837 sodium salt, a potent and selective partial agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and illustrates the associated signaling pathways and experimental workflows.

Quantitative Binding and Functional Data

AMG 837 has been extensively characterized using a variety of in vitro assays to determine its potency and efficacy at the GPR40 receptor across different species. The data reveals that AMG 837 is a potent partial agonist.[1][2][3] The following tables summarize the key quantitative metrics for AMG 837 sodium salt.

Table 1: In Vitro Activity of AMG 837 at the GPR40 Receptor

| Assay Type | Species | Cell Line | Parameter | Value (nM) | Reference |

| GTPγS Binding | Human | A9_GPR40 | EC50 | 1.5 ± 0.1 | [1][4] |

| Inositol Phosphate Accumulation | Human | A9_GPR40 | EC50 | 7.8 ± 1.2 | |

| Calcium Flux (Aequorin) | Human | CHO | EC50 | 13.5 ± 0.8 | |

| Calcium Flux (Aequorin) | Mouse | CHO | EC50 | 22.6 ± 1.8 | |

| Calcium Flux (Aequorin) | Rat | CHO | EC50 | 31.7 ± 1.8 | |

| Calcium Flux (Aequorin) | Dog | CHO | EC50 | 71.3 ± 5.8 | |

| Calcium Flux (Aequorin) | Rhesus Monkey | CHO | EC50 | 30.6 ± 4.3 | |

| Insulin Secretion | Mouse | Isolated Islets | EC50 | 142 ± 20 |

Table 2: Influence of Serum Albumin on AMG 837 Potency

| Assay Type | Condition | Parameter | Value (nM) | Reference |

| Calcium Flux (Aequorin) | 0.01% HSA | EC50 | 13.5 ± 0.8 | |

| Calcium Flux (Aequorin) | 100% Human Serum | EC50 | 2,140 ± 310 |

GPR40 Signaling Pathway

Activation of GPR40 by an agonist such as AMG 837 initiates a signaling cascade primarily through the Gαq pathway. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium. The resulting increase in cytosolic calcium is a key second messenger that, in pancreatic β-cells, potentiates glucose-stimulated insulin secretion.

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the binding and functional activity of AMG 837 at the GPR40 receptor.

[³⁵S]-GTPγS Binding Assay

This assay measures the activation of G-proteins coupled to the GPR40 receptor upon agonist binding.

-

Cell Membrane Preparation : Membranes are prepared from A9 cells stably overexpressing human GPR40 (A9_GPR40).

-

Assay Buffer : The assay is typically performed in a buffer containing 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl₂, pH 7.4.

-

Procedure :

-

Cell membranes are incubated with varying concentrations of AMG 837.

-

[³⁵S]-GTPγS is added to the reaction mixture.

-

The reaction is allowed to proceed at room temperature for a defined period.

-

The reaction is terminated by rapid filtration through glass fiber filters.

-

The amount of [³⁵S]-GTPγS bound to the membranes is quantified by scintillation counting.

-

-

Data Analysis : The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Calcium Flux Assay (Aequorin)

This cell-based functional assay measures changes in intracellular calcium concentration following receptor activation.

-

Cell Line : CHO cells transiently transfected with the GPR40 receptor and the aequorin reporter gene are used.

-

Assay Medium : The assay is performed in a suitable buffer, often in the presence of a low concentration of human serum albumin (HSA) (e.g., 0.01%) to minimize non-specific binding.

-

Procedure :

-

Transfected CHO cells are harvested and incubated with coelenterazine to reconstitute the active aequorin.

-

Cells are then exposed to varying concentrations of AMG 837.

-

The luminescent signal generated by the calcium-aequorin interaction is measured over time using a luminometer.

-

-

Data Analysis : The EC50 value is calculated from the dose-response curve of the luminescent signal.

Inositol Phosphate (IP) Accumulation Assay

This assay quantifies the accumulation of inositol phosphates, a downstream second messenger in the Gαq signaling pathway.

-

Cell Line : A9_GPR40 cells are utilized for this assay.

-

Procedure :

-

Cells are labeled with [³H]-myo-inositol.

-

The cells are then stimulated with different concentrations of AMG 837 in the presence of LiCl (which inhibits inositol monophosphatase).

-

The reaction is stopped, and the cells are lysed.

-

[³H]-inositol phosphates are separated by ion-exchange chromatography.

-

The amount of accumulated [³H]-inositol phosphates is determined by scintillation counting.

-

-

Data Analysis : The EC50 value is derived from the concentration-response curve.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a cell-based functional assay, such as the calcium flux or inositol phosphate accumulation assay, used to characterize a GPR40 agonist.

References

Methodological & Application

Application Notes and Protocols for AMG 837 Sodium Salt in MIN6 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing AMG 837 sodium salt, a potent and selective GPR40/FFAR1 agonist, in MIN6 pancreatic beta-cells. The following sections detail the mechanism of action, experimental protocols for key assays, and expected outcomes, facilitating research into GPR40-mediated insulin secretion and its potential therapeutic applications in type 2 diabetes.

Introduction

AMG 837 is an orally active and partial agonist of the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in glucose-stimulated insulin secretion (GSIS).[2][3] Upon binding of an agonist like AMG 837, GPR40 activates a signaling cascade that potentiates the release of insulin in a glucose-dependent manner.[4][5] This glucose dependency makes GPR40 an attractive therapeutic target for type 2 diabetes, as it may minimize the risk of hypoglycemia associated with other insulin secretagogues. MIN6 cells, a mouse pancreatic beta-cell line, endogenously express GPR40 and are a widely used model system to study insulin secretion.

Mechanism of Action

AMG 837 potentiates glucose-stimulated insulin secretion through the activation of the Gq signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for AMG 837 sodium salt from published literature.

Table 1: In Vitro Efficacy of AMG 837

| Parameter | Species/Cell Line | Assay | Value | Reference |

| EC50 | Human GPR40 (in CHO cells) | Ca2+ Flux | 13.5 nM | |

| EC50 | Mouse GPR40 (in CHO cells) | Ca2+ Flux | 22.6 nM | |

| EC50 | Rat GPR40 (in CHO cells) | Ca2+ Flux | 31.7 nM | |

| EC50 | Mouse Islets | Insulin Secretion | 142 ± 20 nM | |

| pIC50 | Human FFAR1 | [3H]AMG 837 Binding | 8.13 |

Table 2: Recommended Concentration Ranges for In Vitro Assays

| Assay | Cell Line | AMG 837 Concentration Range | Glucose Concentration |

| Glucose-Stimulated Insulin Secretion (GSIS) | MIN6 | 1 nM - 10 µM | Basal (e.g., 2.8 mM) and Stimulatory (e.g., 16.7 mM) |

| Intracellular Calcium Flux | MIN6 | 10 nM - 1 µM | Dependent on experimental design (e.g., 5.6 mM) |

| Cell Viability (e.g., MTT/XTT Assay) | MIN6 | 1 µM - 50 µM | Standard culture medium glucose (e.g., 25 mM) |

Experimental Protocols

Glucose-Stimulated Insulin Secretion (GSIS) Assay in MIN6 Cells

This protocol details the procedure to measure the effect of AMG 837 on insulin secretion from MIN6 cells in response to varying glucose concentrations.

Materials:

-

MIN6 cells

-

24-well tissue culture plates

-

Krebs-Ringer Bicarbonate Buffer (KRBH): 115 mM NaCl, 5 mM KCl, 24 mM NaHCO₃, 1 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 0.1% (w/v) BSA, pH 7.4. Prepare two versions: one with 2.8 mM glucose (low glucose) and one with 16.7 mM glucose (high glucose).

-

AMG 837 sodium salt stock solution (e.g., 10 mM in DMSO)

-

Insulin ELISA kit

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit or similar for normalization

Procedure:

-

Cell Seeding: Seed MIN6 cells in a 24-well plate at a density that will result in approximately 80% confluency at the time of the assay.

-

Pre-incubation:

-

Gently wash the cells twice with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Pre-incubate the cells in 500 µL of KRBH containing 2.8 mM glucose for 2 hours at 37°C in a 5% CO₂ incubator.

-

-

Treatment:

-

Carefully aspirate the pre-incubation buffer.

-

Add 500 µL of the appropriate treatment solution to each well. This will include:

-

Low glucose (2.8 mM) KRBH with vehicle (e.g., 0.1% DMSO)

-

Low glucose (2.8 mM) KRBH with various concentrations of AMG 837 (e.g., 1 nM to 10 µM)

-

High glucose (16.7 mM) KRBH with vehicle

-

High glucose (16.7 mM) KRBH with various concentrations of AMG 837

-

-

Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

-

Sample Collection:

-

Collect the supernatant from each well and store at -20°C for insulin measurement.

-

-

Normalization:

-

Wash the cells with DPBS.

-

Lyse the cells in each well with a suitable lysis buffer.

-

Determine the total protein or DNA content of each well for normalization of insulin secretion data.

-

-

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

Intracellular Calcium Flux Assay in MIN6 Cells

This protocol describes how to measure changes in intracellular calcium concentration in MIN6 cells upon stimulation with AMG 837.

Materials:

-

MIN6 cells

-

96-well black, clear-bottom tissue culture plates

-

KRBH buffer (as described in the GSIS protocol, with a moderate glucose concentration, e.g., 5.6 mM, is often used)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127

-

AMG 837 sodium salt stock solution

-

A fluorescence plate reader with an automated injection system capable of kinetic reads.

Procedure:

-

Cell Seeding: Seed MIN6 cells in a 96-well black, clear-bottom plate to achieve 80-90% confluency on the day of the assay.

-

Dye Loading:

-

Prepare the dye loading solution by dissolving the calcium-sensitive dye (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in KRBH. The addition of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

-

Aspirate the culture medium and wash the cells once with KRBH.

-

Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing:

-